SC144 Hydrochloride Exhibits Submicromolar Potency Against Drug-Resistant Ovarian Cancer Cells: Direct Comparison with Parental Lines
SC144 demonstrates potent cytotoxicity not only in drug-sensitive ovarian cancer cells but also in lines with acquired resistance to standard-of-care chemotherapeutics. In direct cell viability assays (MTT, 72 h), SC144 inhibited NCI/ADR-RES cells (Paclitaxel- and Doxorubicin-resistant) with an IC50 of 0.43 μM and HEY cells (Cisplatin-resistant) with an IC50 of 0.88 μM [1]. These values are comparable to its potency in parental OVCAR-8 (IC50 = 0.72 μM) and OVCAR-5 (IC50 = 0.49 μM) cells, indicating that resistance mechanisms to conventional agents do not confer cross-resistance to SC144-mediated gp130 inhibition [1].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 0.43 μM (NCI/ADR-RES), 0.88 μM (HEY) |
| Comparator Or Baseline | Parental/drug-sensitive lines: 0.72 μM (OVCAR-8), 0.49 μM (OVCAR-5) |
| Quantified Difference | No significant loss of potency (< 2.5-fold difference) in resistant lines |
| Conditions | MTT cell viability assay; 72 h exposure; human ovarian cancer cell lines |
Why This Matters
This evidence supports the selection of SC144 for studies in chemotherapy-refractory ovarian cancer models, where agents targeting conventional pathways often fail due to cross-resistance.
- [1] Xu S, Grande F, Garofalo A, Neamati N. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer. Mol Cancer Ther. 2013;12(6):937-949. doi:10.1158/1535-7163.MCT-12-1082 View Source
